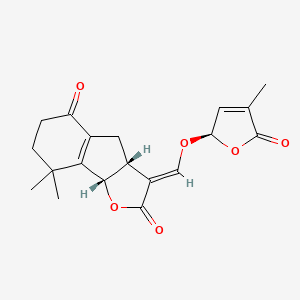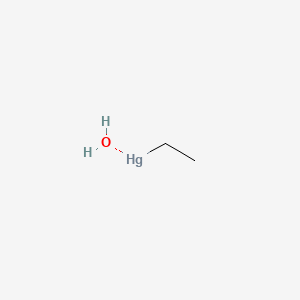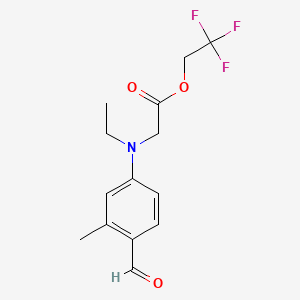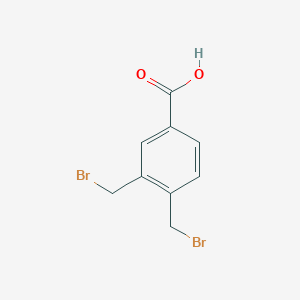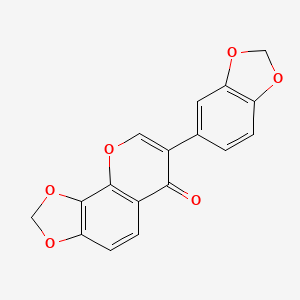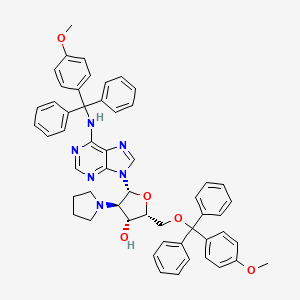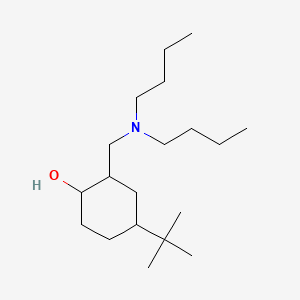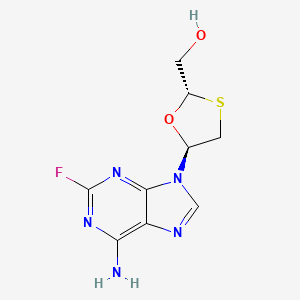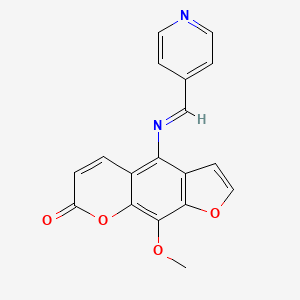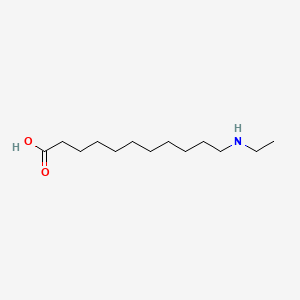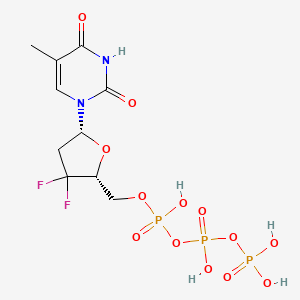
Thymidine 5'-(tetrahydrogen triphosphate), 3'-deoxy-3',3'-difluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-3’,3’-difluoro- is a modified nucleoside triphosphate. It is structurally similar to thymidine triphosphate, a key building block in DNA synthesis. The modification at the 3’ position with deoxy and difluoro groups imparts unique properties to the compound, making it valuable in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-3’,3’-difluoro- typically involves the following steps:
Starting Material: The synthesis begins with thymidine.
Fluorination: The 3’ position of thymidine is selectively fluorinated using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Deoxygenation: The 3’ hydroxyl group is removed through a deoxygenation reaction, often using reagents like triethylsilane in the presence of a catalyst.
Phosphorylation: The final step involves the phosphorylation of the 5’ position to introduce the triphosphate group. This is typically achieved using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry.
Industrial Production Methods
Industrial production of Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-3’,3’-difluoro- follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-3’,3’-difluoro- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms at the 3’ position can participate in nucleophilic substitution reactions.
Phosphorylation/Dephosphorylation: The triphosphate group can be added or removed under specific conditions.
Hydrolysis: The compound can undergo hydrolysis, breaking down into thymidine and inorganic phosphate.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide (NaN3) or thiols can be used under mild conditions.
Phosphorylation/Dephosphorylation: Enzymatic methods using kinases or phosphatases are common.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products
Substitution Reactions: Products include azido or thiol-substituted derivatives.
Phosphorylation/Dephosphorylation: Products include mono-, di-, or triphosphate derivatives.
Hydrolysis: Major products are thymidine and inorganic phosphate.
Applications De Recherche Scientifique
Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-3’,3’-difluoro- has several applications in scientific research:
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential as an antiviral agent due to its ability to inhibit viral DNA polymerases.
Industry: Utilized in the development of diagnostic assays and as a tool in molecular biology research.
Mécanisme D'action
The mechanism of action of Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-3’,3’-difluoro- involves its incorporation into DNA during replication. The presence of the difluoro groups at the 3’ position disrupts the normal base pairing and elongation process, leading to chain termination. This makes it a potent inhibitor of DNA polymerases, particularly viral polymerases, which rely on rapid DNA synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thymidine Triphosphate (dTTP): The natural nucleoside triphosphate used in DNA synthesis.
2’-Deoxy-2’,2’-difluorocytidine Triphosphate (dFdCTP): Another fluorinated nucleoside triphosphate with antiviral properties.
3’-Azido-3’-deoxythymidine Triphosphate (AZT-TP): A nucleoside analog used in the treatment of HIV.
Uniqueness
Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-3’,3’-difluoro- is unique due to the presence of both deoxy and difluoro modifications at the 3’ position. This dual modification enhances its stability and potency as an inhibitor of DNA polymerases, making it particularly useful in antiviral research and therapeutic applications.
Propriétés
Numéro CAS |
107718-73-0 |
|---|---|
Formule moléculaire |
C10H15F2N2O13P3 |
Poids moléculaire |
502.15 g/mol |
Nom IUPAC |
[[(2R,5R)-3,3-difluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15F2N2O13P3/c1-5-3-14(9(16)13-8(5)15)7-2-10(11,12)6(25-7)4-24-29(20,21)27-30(22,23)26-28(17,18)19/h3,6-7H,2,4H2,1H3,(H,20,21)(H,22,23)(H,13,15,16)(H2,17,18,19)/t6-,7-/m1/s1 |
Clé InChI |
BLKDGBHODQMJFB-RNFRBKRXSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2CC([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)(F)F |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


